2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE
Overview
Description
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl groups and a morpholinylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl groups are introduced through a halogenation reaction, followed by the formation of the pyrazole ring via cyclization. The morpholinylsulfonyl phenyl group is then attached through a nucleophilic substitution reaction. The final step involves the acylation of the pyrazole ring with the morpholinylsulfonyl phenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the sulfonyl group with the nucleophile.
Scientific Research Applications
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A compound with a similar pyrazole ring structure.
Uniqueness
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of difluoromethyl groups and morpholinylsulfonyl phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O4S/c18-16(19)13-9-14(17(20)21)25(23-13)10-15(26)22-11-2-1-3-12(8-11)30(27,28)24-4-6-29-7-5-24/h1-3,8-9,16-17H,4-7,10H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODMCAQFMITHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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